Cas no 2764017-95-8 (2-(4-{[(Benzyloxy)carbonyl]amino}-2,5-dimethoxyphenyl)acetic acid)
2-(4-{[(Benzyloxy)carbonyl]amino}-2,5-dimethoxyphenyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2764017-95-8
- 2-(4-{[(benzyloxy)carbonyl]amino}-2,5-dimethoxyphenyl)acetic acid
- EN300-37343073
- 2-(4-{[(Benzyloxy)carbonyl]amino}-2,5-dimethoxyphenyl)acetic acid
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- Inchi: 1S/C18H19NO6/c1-23-15-10-14(16(24-2)8-13(15)9-17(20)21)19-18(22)25-11-12-6-4-3-5-7-12/h3-8,10H,9,11H2,1-2H3,(H,19,22)(H,20,21)
- InChI Key: MVQXJFBUSBJENB-UHFFFAOYSA-N
- SMILES: O(C)C1C=C(C(=CC=1CC(=O)O)OC)NC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 345.12123733g/mol
- Monoisotopic Mass: 345.12123733g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 8
- Complexity: 437
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 94.1Ų
2-(4-{[(Benzyloxy)carbonyl]amino}-2,5-dimethoxyphenyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-37343073-0.05g |
2-(4-{[(benzyloxy)carbonyl]amino}-2,5-dimethoxyphenyl)acetic acid |
2764017-95-8 | 95.0% | 0.05g |
$732.0 | 2025-03-18 | |
| Enamine | EN300-37343073-0.1g |
2-(4-{[(benzyloxy)carbonyl]amino}-2,5-dimethoxyphenyl)acetic acid |
2764017-95-8 | 95.0% | 0.1g |
$767.0 | 2025-03-18 | |
| Enamine | EN300-37343073-0.25g |
2-(4-{[(benzyloxy)carbonyl]amino}-2,5-dimethoxyphenyl)acetic acid |
2764017-95-8 | 95.0% | 0.25g |
$801.0 | 2025-03-18 | |
| Enamine | EN300-37343073-0.5g |
2-(4-{[(benzyloxy)carbonyl]amino}-2,5-dimethoxyphenyl)acetic acid |
2764017-95-8 | 95.0% | 0.5g |
$836.0 | 2025-03-18 | |
| Enamine | EN300-37343073-1.0g |
2-(4-{[(benzyloxy)carbonyl]amino}-2,5-dimethoxyphenyl)acetic acid |
2764017-95-8 | 95.0% | 1.0g |
$871.0 | 2025-03-18 | |
| Enamine | EN300-37343073-2.5g |
2-(4-{[(benzyloxy)carbonyl]amino}-2,5-dimethoxyphenyl)acetic acid |
2764017-95-8 | 95.0% | 2.5g |
$1707.0 | 2025-03-18 | |
| Enamine | EN300-37343073-5.0g |
2-(4-{[(benzyloxy)carbonyl]amino}-2,5-dimethoxyphenyl)acetic acid |
2764017-95-8 | 95.0% | 5.0g |
$2525.0 | 2025-03-18 | |
| Enamine | EN300-37343073-10.0g |
2-(4-{[(benzyloxy)carbonyl]amino}-2,5-dimethoxyphenyl)acetic acid |
2764017-95-8 | 95.0% | 10.0g |
$3746.0 | 2025-03-18 |
2-(4-{[(Benzyloxy)carbonyl]amino}-2,5-dimethoxyphenyl)acetic acid Related Literature
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Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 2-(4-{[(Benzyloxy)carbonyl]amino}-2,5-dimethoxyphenyl)acetic acid
Introduction to 2-(4-{[(Benzyloxy)carbonyl]amino}-2,5-dimethoxyphenyl)acetic acid (CAS No. 2764017-95-8)
2-(4-{[(Benzyloxy)carbonyl]amino}-2,5-dimethoxyphenyl)acetic acid, identified by its Chemical Abstracts Service (CAS) number 2764017-95-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its complex aromatic structure and functional groups, which make it a versatile intermediate in the development of novel therapeutic agents. The presence of both benzyloxy carbonyl and dimethoxyphenyl moieties in its molecular framework imparts unique chemical properties that are exploitable in medicinal chemistry applications.
The benzyloxy carbonyl group, often abbreviated as Boc, is a protective group commonly employed in peptide synthesis to shield the amino group during chemical modifications. Its stability under various reaction conditions makes it a preferred choice for maintaining the integrity of amino acids in multi-step synthetic pathways. In contrast, the dimethoxyphenyl group, also known as 2,5-dimethoxybenzene, introduces hydrophobicity and electronic effects that can modulate the binding affinity and metabolic stability of drug candidates. The combination of these features in 2-(4-{[(Benzyloxy)carbonyl]amino}-2,5-dimethoxyphenyl)acetic acid suggests potential utility in designing molecules with enhanced pharmacokinetic profiles.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such compounds with greater accuracy. Studies have demonstrated that aromatic heterocycles containing electron-donating substituents, such as dimethoxyphenyl, can enhance binding interactions with biological targets due to their ability to stabilize positive charges or participate in π-stacking interactions. The incorporation of a benzyloxy carbonyl moiety into the molecular scaffold further facilitates the optimization of pharmacokinetic properties by improving solubility and reducing susceptibility to enzymatic degradation.
In the context of drug discovery, 2-(4-{[(Benzyloxy)carbonyl]amino}-2,5-dimethoxyphenyl)acetic acid has been explored as a precursor for synthesizing novel inhibitors targeting various therapeutic pathways. For instance, derivatives of this compound have shown promise in inhibiting kinases and proteases that are implicated in cancer progression. The structural motif shared by this compound with known bioactive molecules suggests that it may serve as a scaffold for developing small-molecule drugs with improved efficacy and selectivity. Furthermore, its compatibility with modern synthetic methodologies allows for rapid diversification of analogs through combinatorial chemistry approaches.
The synthesis of 2-(4-{[(Benzyloxy)carbonyl]amino}-2,5-dimethoxyphenyl)acetic acid involves multi-step organic transformations that highlight the ingenuity of modern synthetic strategies. Key steps typically include the formation of the benzyloxy carbonyl group via Boc protection followed by nucleophilic aromatic substitution or cross-coupling reactions to introduce the dimethoxyphenyl moiety. Advances in transition-metal-catalyzed reactions have streamlined these processes, enabling higher yields and cleaner reaction profiles. Such improvements are crucial for large-scale production and ensure that pharmaceutical intermediates meet stringent quality standards.
The role of this compound in medicinal chemistry extends beyond its use as an intermediate; it also serves as a model system for understanding structure-activity relationships (SAR). By systematically modifying functional groups or substituents while retaining the core scaffold, researchers can dissect how different chemical features influence biological activity. This approach has been instrumental in identifying lead compounds for further optimization. For example, modifications to the benzyloxy carbonyl group have been shown to alter metabolic stability, while changes to the dimethoxyphenyl ring can fine-tune binding interactions with target proteins.
Recent publications highlight the potential of derivatives of 2-(4-{[(Benzyloxy)carbonyl]amino}-2,5-dimethoxyphenyl)acetic acid in addressing unmet medical needs. Researchers have reported novel analogs with enhanced binding affinity for specific enzymes involved in inflammatory diseases or neurodegenerative disorders. These findings underscore the importance of exploring structurally diverse libraries for drug discovery efforts. Moreover, the compound’s compatibility with green chemistry principles has been noted, as many synthetic routes employ environmentally benign reagents and solvents.
The analytical characterization of 2-(4-{[(Benzyloxy)carbonyl]amino}-2,5-dimethoxyphenyl)acetic acid is another critical aspect that ensures its suitability for pharmaceutical applications. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are routinely employed to confirm structural integrity and purity. These analytical methods provide detailed insights into molecular conformation and dynamics, which are essential for predicting biological behavior.
In conclusion, 2-(4-{[(Benzyloxy)carbonyl]amino}-2,5-dimethoxyphenyl)acetic acid (CAS No. 2764017-95-8) represents a valuable building block in pharmaceutical research due to its versatile structure and functional groups. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in drug development pipelines. As computational tools continue to evolve and synthetic methodologies advance, this compound will remain a cornerstone for exploring new therapeutic agents with improved pharmacological properties.
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